molecular formula C24H21N7O3S B12365057 Tnik-IN-9

Tnik-IN-9

Cat. No.: B12365057
M. Wt: 487.5 g/mol
InChI Key: LNYDQACVZRTKLO-XMMPIXPASA-N
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Description

Traf2 and Nck interacting kinase inhibitor 9 (Tnik-IN-9) is a small molecule inhibitor that targets the Traf2 and Nck interacting kinase (TNIK). TNIK is a serine/threonine kinase involved in the regulation of cell signal transduction, particularly within the Wnt signaling pathway. This compound has gained attention due to its potential therapeutic applications in cancer and neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tnik-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route may include:

    Formation of the Core Structure: This involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.

    Functional Group Modifications: Introduction of various functional groups to enhance the binding affinity and specificity of the compound towards TNIK.

    Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield. This may include optimizing reaction conditions, using high-throughput screening for intermediates, and employing automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Tnik-IN-9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different biological activities.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H21N7O3S

Molecular Weight

487.5 g/mol

IUPAC Name

(2R)-4-[4-[2-(1,3-benzodioxol-5-ylamino)pyrimidin-4-yl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-2-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol

InChI

InChI=1S/C24H21N7O3S/c1-24(32,22-25-9-12-35-22)7-5-17-14-21-30(10-2-11-31(21)29-17)20-6-8-26-23(28-20)27-16-3-4-18-19(13-16)34-15-33-18/h3-4,6,8-9,12-14,32H,2,10-11,15H2,1H3,(H,26,27,28)/t24-/m1/s1

InChI Key

LNYDQACVZRTKLO-XMMPIXPASA-N

Isomeric SMILES

C[C@@](C#CC1=NN2CCCN(C2=C1)C3=NC(=NC=C3)NC4=CC5=C(C=C4)OCO5)(C6=NC=CS6)O

Canonical SMILES

CC(C#CC1=NN2CCCN(C2=C1)C3=NC(=NC=C3)NC4=CC5=C(C=C4)OCO5)(C6=NC=CS6)O

Origin of Product

United States

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